molecular formula C8H12N2O4 B13382393 Piperidine-2-carbonitrile oxalate

Piperidine-2-carbonitrile oxalate

Cat. No.: B13382393
M. Wt: 200.19 g/mol
InChI Key: UKQSPZJUZKAACN-UHFFFAOYSA-N
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Description

Piperidine-2-carbonitrile oxalate is a chemical compound with the molecular formula C8H12N2O4 It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-2-carbonitrile oxalate typically involves the reaction of piperidine-2-carbonitrile with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, with a focus on maximizing yield and purity. The use of advanced equipment and techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Piperidine-2-carbonitrile oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Piperidine-2-carbonitrile oxalate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods.

    Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It may also be used in the development of new drugs and therapeutic agents.

    Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the treatment of various diseases. Its unique structural properties make it a valuable candidate for drug design and development.

    Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in many industrial processes.

Mechanism of Action

The mechanism of action of piperidine-2-carbonitrile oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Piperidine-3-carbonitrile: Another derivative of piperidine with similar structural properties.

    Pyrrolidine-2-carbonitrile: A related compound with a five-membered ring structure.

    Morpholine: A six-membered heterocyclic amine with an oxygen atom in the ring.

Uniqueness: Piperidine-2-carbonitrile oxalate is unique due to its specific structural features and reactivity. Its combination of a piperidine ring with a nitrile group and oxalate moiety gives it distinct chemical properties that differentiate it from other similar compounds. These properties make it particularly valuable in various scientific and industrial applications.

Properties

IUPAC Name

oxalic acid;piperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.C2H2O4/c7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h6,8H,1-4H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQSPZJUZKAACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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